Sodium perfluorodecanoate

Description

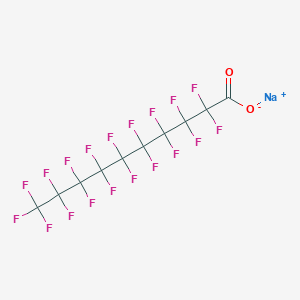

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10HF19O2.Na/c11-2(12,1(30)31)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)29;/h(H,30,31);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHJPUGPQEALNIL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10F19NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20880028 | |

| Record name | Sodium perfluorodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3830-45-3 | |

| Record name | Sodium perfluorodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformation Pathways

Electrochemical Fluorination and Industrial Synthesis Approaches

The primary industrial method for manufacturing perfluorodecanoic acid, the precursor to sodium perfluorodecanoate, is through electrochemical fluorination (ECF). The most established of these methods is the Simons process. wikipedia.orggoogle.com This technique involves the electrolysis of a hydrocarbon-based organic compound in anhydrous hydrogen fluoride. wikipedia.orgnasa.gov

In the Simons process, the starting material is typically the corresponding hydrocarbon carboxylic acid fluoride, in this case, decanoyl fluoride. wikipedia.org This precursor is dissolved in anhydrous hydrogen fluoride, which serves as both the solvent and the fluorine source. wikipedia.orgnasa.gov The electrolysis is conducted in a specialized cell, typically equipped with nickel anodes and operating at a potential of 5–6 volts. wikipedia.org

Table 1: Typical Reaction Conditions for the Simons Electrochemical Fluorination Process

| Parameter | Description | Reference |

|---|---|---|

| Starting Material | Decanoyl Fluoride (C₉H₁₉COF) | wikipedia.org |

| Fluorine Source/Solvent | Anhydrous Hydrogen Fluoride (HF) | wikipedia.orgnasa.gov |

| Anode Material | Nickel | wikipedia.orggoogle.com |

| Cell Potential | 5–6 Volts | wikipedia.org |

| Intermediate Product | Perfluorodecanoyl Fluoride (C₉F₁₉COF) | wikipedia.orgwikipedia.org |

| Final Product (Acid) | Perfluorodecanoic Acid (C₉F₁₉COOH) via hydrolysis | wikipedia.org |

Alternative Synthetic Routes and Derivatization Strategies

While electrochemical fluorination is the dominant industrial route, other synthetic strategies are explored in research settings.

Sonochemistry, the application of ultrasound to chemical reactions, can accelerate reaction rates through the phenomenon of acoustic cavitation. mdpi.com This process involves the formation, growth, and implosive collapse of bubbles in a liquid, creating localized hot spots with extreme temperatures and pressures that can drive chemical reactions. mdpi.comnih.gov While ultrasound-assisted synthesis is a known technique for promoting various chemical transformations, including the synthesis of nanomaterials and organic molecules, its specific application for the direct carboxylation of a perfluorinated alkyl precursor to form perfluorodecanoic acid is not a widely documented or standard synthetic route in available scientific literature. mdpi.comnih.govrsc.org Research on the use of ultrasound in the context of perfluoroalkyl substances has more commonly focused on their degradation and removal from contaminated environments rather than their synthesis. nih.gov

Chemical Reactivity Profiles

The chemical reactivity of this compound is characterized by the extreme inertness of the C-F bonds in the perfluoroalkyl chain and the reactions typical of the carboxylate group. wikipedia.org The molecule is generally resistant to hydrolysis, photolysis, and biodegradation. wikipedia.org

Perfluorocarboxylic acids are highly resistant to chemical oxidation due to the strong electron-withdrawing effect of the fluorine atoms, which shields the carbon backbone. wikipedia.org However, degradation can be achieved under forcing conditions using advanced oxidation processes (AOPs). redalyc.org

One effective method involves the use of persulfate (S₂O₈²⁻), which can be activated by heat or UV light to generate the highly potent sulfate (B86663) radical (SO₄⁻•). nih.govnih.gov Under acidic conditions, the sulfate radical can initiate the degradation of PFCAs. nih.govnih.gov The proposed mechanism involves the radical initiating a decarboxylation reaction, leading to the stepwise degradation of the perfluoroalkyl chain. nih.gov Electrochemical oxidation using high-performance electrodes, such as boron-doped diamond (BDD) anodes, is another method capable of completely mineralizing PFCAs. redalyc.org

The carboxylate group of this compound can undergo reduction. A standard and chemoselective method for the reduction of carboxylic acids to their corresponding primary alcohols involves the use of borane (BH₃) or its stable complexes, such as borane dimethyl sulfide (B99878) (BH₃·SMe₂) or borane-tetrahydrofuran (BH₃·THF). organic-chemistry.orgnih.gov This reaction is highly selective for carboxylic acids and is tolerant of many other functional groups. nih.govresearchgate.net

The reduction of perfluorodecanoic acid with borane would yield 1H,1H-perfluoro-1-decanol (C₉F₁₉CH₂OH). nih.gov The mechanism proceeds through the formation of acyloxyborane intermediates, which are subsequently reduced by additional equivalents of borane. ic.ac.uk While strong anionic hydrides like lithium aluminum hydride can also perform this reduction, borane-based reagents offer milder conditions and higher chemoselectivity. nih.gov

Table 2: Chemical Reactivity of Perfluorodecanoic Acid/Sodium Perfluorodecanoate

| Reaction Type | Reagents | Product(s) | Conditions | Reference |

|---|---|---|---|---|

| Oxidation | Persulfate (S₂O₈²⁻) / Heat or UV | Shorter-chain PFCAs, CO₂, Fluoride ions | Acidic pH | nih.govnih.gov |

| Reduction | Borane (BH₃) or its complexes (e.g., BH₃·SMe₂) | 1H,1H-Perfluoro-1-decanol (C₉F₁₉CH₂OH) | Aprotic solvent (e.g., THF) | organic-chemistry.orgnih.gov |

Substitution Reactions and Associated Reagents

The synthesis of this compound primarily involves two key stages: the exhaustive fluorination of a decanoic acid precursor followed by a neutralization reaction. The most prominent method for the perfluorination of long-chain carboxylic acids is electrochemical fluorination (ECF) , also known as the Simons process wikipedia.org.

C₉H₁₉COCl + 19 HF → C₉F₁₉COF + 19 H₂

The mechanism of the Simons process is complex and is believed to involve the formation of a high-valent nickel fluoride layer on the anode surface, which acts as the fluorinating agent researchgate.net. This method is advantageous for producing highly fluorinated compounds, although it can sometimes result in lower yields due to fragmentation of the carbon chain wikipedia.org.

The resulting perfluorodecanoyl fluoride is then hydrolyzed to form perfluorodecanoic acid (PFDA):

C₉F₁₉COF + H₂O → C₉F₁₉COOH + HF

Finally, this compound is obtained through a standard acid-base neutralization reaction, where perfluorodecanoic acid is treated with a sodium-containing base, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).

C₉F₁₉COOH + NaOH → C₉F₁₉COONa + H₂O

The reagents involved in this synthetic pathway are summarized in the table below.

| Reaction Stage | Reagent | Function |

| Electrochemical Fluorination | Decanoyl Chloride (C₉H₁₉COCl) | Starting organic precursor |

| Anhydrous Hydrogen Fluoride (HF) | Fluorine source and solvent | |

| Nickel (Ni) | Anode material | |

| Hydrolysis | Water (H₂O) | To convert acyl fluoride to carboxylic acid |

| Neutralization | Sodium Hydroxide (NaOH) | To form the sodium salt |

Aggregation Behavior in Aqueous Solutions

Critical Micelle Concentration Determination and Analysis

The critical micelle concentration (CMC) is a fundamental property of surfactants, representing the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate to form micelles wikipedia.org. Below the CMC, surfactant molecules primarily exist as monomers, while above the CMC, any additional surfactant added to the solution will predominantly form micelles wikipedia.org. The determination of the CMC is crucial for understanding the behavior and application of this compound as a surfactant.

The CMC of this compound in aqueous solutions can be determined by monitoring the change in various physical properties of the solution as a function of surfactant concentration. Common methods include:

Surface Tension Measurement: The surface tension of a surfactant solution decreases significantly with increasing concentration up to the CMC. Above the CMC, the surface tension remains relatively constant as the newly added surfactant molecules form micelles in the bulk solution rather than accumulating at the air-water interface wikipedia.org.

Conductivity Measurement: For ionic surfactants like this compound, the equivalent conductivity of the solution changes at the CMC. This is because the mobility of the surfactant ions within a micelle is different from that of the free monomers.

The CMC of this compound is influenced by factors such as temperature, pressure, and the presence of electrolytes. The following table presents the critical micelle concentration of this compound under different conditions as reported in the literature.

| Temperature (°C) | Pressure (MPa) | CMC (mmol/L) |

|---|---|---|

| 25 | 0.1 | 1.9 |

| 35 | 0.1 | 2.1 |

| 45 | 0.1 | 2.3 |

| 25 | 50 | 2.2 |

| 25 | 100 | 2.5 |

Influence of Temperature and Pressure on Solution Behavior

The aggregation behavior of this compound in aqueous solutions is sensitive to changes in temperature and pressure. These external factors primarily affect the thermodynamics of micellization.

Influence of Temperature: For many ionic surfactants, the CMC exhibits a U-shaped dependence on temperature, initially decreasing to a minimum value and then increasing with a further rise in temperature scispace.comscialert.net. This behavior is a result of the interplay between two opposing effects: the disruption of the structured water around the hydrophobic tails (which favors micellization) and the increased solubility of the surfactant monomers at higher temperatures (which disfavors micellization).

In the case of this compound, studies have shown that the CMC generally increases with an increase in temperature in the range of 25°C to 45°C acs.org. This indicates that in this temperature range, the increase in monomer solubility is the dominant factor. The thermodynamics of micellization can be described by the standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization. The positive temperature dependence of the CMC suggests that the micellization process for this compound is entropically driven.

The table below summarizes the effect of temperature and pressure on the CMC of this compound.

| Parameter | Effect on CMC | Underlying Reason |

|---|---|---|

| Increasing Temperature (25-45°C) | Increase | Increased monomer solubility outweighs the hydrophobic effect. |

| Increasing Pressure | Increase | Positive volume change upon micellization. |

Micellization in Mixed Surfactant Systems

The aggregation behavior of this compound can be significantly altered when it is mixed with other types of surfactants, such as hydrocarbon-based anionic, cationic, or nonionic surfactants. The interactions between the different surfactant molecules in the mixed micelles can be synergistic, leading to a lower CMC than either of the individual components, or antagonistic, resulting in a higher CMC.

The behavior of mixed surfactant systems is often described using the regular solution theory, which introduces an interaction parameter (β) to quantify the deviation from ideal mixing mdpi.com. A negative β value indicates synergistic interactions, while a positive β value suggests antagonistic interactions mdpi.com.

Mixed Systems with Hydrocarbon Surfactants: A key characteristic of mixtures of fluorocarbon and hydrocarbon surfactants is the concept of "mutual phobicity." The fluorocarbon and hydrocarbon chains tend to repel each other, which can lead to non-ideal mixing behavior in the micelles.

With Anionic Hydrocarbon Surfactants (e.g., Sodium Dodecyl Sulfate - SDS): In mixtures of this compound and SDS, the interactions are generally antagonistic due to the repulsion between the similarly charged head groups and the phobicity between the different hydrophobic tails. This can result in a positive deviation from ideal mixing behavior and a higher CMC than predicted for ideal mixing.

With Cationic Hydrocarbon Surfactants: When mixed with cationic surfactants, the strong electrostatic attraction between the anionic head group of this compound and the cationic head group of the other surfactant leads to highly synergistic interactions. This results in a significant reduction in the CMC of the mixture.

The following table summarizes the expected interactions in mixed micellar systems containing this compound.

| Mixed Surfactant Type | Primary Interaction | Expected Effect on CMC | Interaction Parameter (β) |

|---|---|---|---|

| Anionic Hydrocarbon (e.g., SDS) | Electrostatic repulsion and mutual phobicity | Antagonistic (Higher CMC) | Positive |

| Cationic Hydrocarbon | Strong electrostatic attraction | Synergistic (Lower CMC) | Negative |

| Nonionic Hydrocarbon | Mutual phobicity and head group interactions | Slightly synergistic or antagonistic | Varies |

Environmental Occurrence, Distribution, and Transport Dynamics

Anthropogenic Sources and Release Mechanisms

The presence of Sodium perfluorodecanoate in the environment is a direct result of human activities, from industrial manufacturing to the use and disposal of consumer products.

Industrial facilities that manufacture or utilize this compound and related long-chain PFAS are significant point sources of its release into the environment. These releases can occur through direct discharge of untreated or inadequately treated wastewater into surface water bodies. Emissions to the air from manufacturing processes also contribute to its environmental distribution. The U.S. Environmental Protection Agency (EPA) has recognized the significance of these industrial releases by adding this compound (PFDA-Na) to the Toxics Release Inventory (TRI) for the 2025 reporting year, which will mandate that facilities in designated sectors report their releases of this chemical fbm.comtrinityconsultants.com. This indicates a formal acknowledgment of industrial discharges as a key pathway for this compound entering the environment. Studies have detected high levels of PFDA in surface water and sediment in proximity to industrial areas acs.org.

Table 1: Reported Concentrations of Perfluorodecanoic Acid (PFDA) in Industrial and Municipal Wastewater

| Sample Type | Location/Study | Concentration Range (ng/L) | Reference |

|---|---|---|---|

| Wastewater Effluent | Nevada, USA (2012-2021) | Significant decline observed over time | acs.org |

| Industrial Wastewater Effluent | Taiwan | Up to 11,300 ng/L | acs.org |

| Surface Water near Industrial Source | United States | Up to 34,800 ng/L | acs.org |

This compound and its precursors have been incorporated into a variety of consumer products to impart desirable properties such as water, stain, and grease resistance. These products include textiles, paper-based food contact materials, carpets, and ski wax epa.gov. The entire life cycle of these products, from their use to their disposal, contributes to the release of this compound into the environment. During the use phase, the compound can be released from products into indoor environments and subsequently into wastewater through cleaning and laundering. At the end of a product's life, its disposal in landfills can lead to the leaching of this compound into landfill leachate, which may then contaminate groundwater or be sent to wastewater treatment plants service.gov.ukenviroscienceinc.com.

Wastewater treatment plants (WWTPs) are not designed to remove persistent chemicals like this compound and often act as conduits for their release into the environment epa.gov. The compound enters WWTPs from both industrial and domestic sources. While some portion of the chemical may partition to the sludge (biosolids) during treatment, a significant amount remains in the liquid effluent that is discharged into surface waters. Studies have consistently detected PFDA in both the influent and effluent of WWTPs acs.orgpfascentral.orgstowa.nl. Furthermore, the application of biosolids, the solid organic matter produced during wastewater treatment, as an agricultural fertilizer can introduce this compound directly to terrestrial environments, potentially contaminating soil and groundwater, and allowing for uptake by crops service.gov.uk.

Table 2: Concentrations of Perfluorodecanoic Acid (PFDA) in Wastewater Treatment Plant Media

| Matrix | Location/Study | Concentration Range | Reference |

|---|---|---|---|

| Wastewater Effluent | Nevada, USA | Declining trend from 2012-2020 | acs.org |

| Wastewater Effluent | Virginia, USA | Monitored in secondary effluent | acs.org |

| Biosolids | Ireland | Detected in all 7 WWTPs studied | bham.ac.uknih.gov |

| Sewage Sludge | Netherlands | ~10–100 µg/kg dry matter | stowa.nl |

Aqueous film-forming foams (AFFF) are highly effective fire suppressants used to combat flammable liquid fires, particularly at military bases, airports, and firefighter training facilities nih.gov. Some AFFF formulations have been found to contain this compound torhoermanlaw.comtrulaw.com. The use of these foams in training exercises and emergency responses has led to significant contamination of soil and groundwater at these sites service.gov.ukresearchgate.net. The release of AFFF directly to the environment results in high concentrations of this compound and other PFAS, creating long-term contamination sources that can migrate through soil to contaminate underlying aquifers.

Environmental Compartmentalization and Distribution

Once released, this compound is subject to various transport processes that distribute it across different environmental compartments.

While this compound itself is not highly volatile, its precursors, such as fluorotelomer alcohols, can be transported long distances in the atmosphere. These precursor compounds can then degrade in the atmosphere to form PFDA, which is subsequently deposited to terrestrial and aquatic environments through wet (rain and snow) and dry deposition researchgate.netrsc.org. This long-range atmospheric transport is a key mechanism for the contamination of remote regions, such as the Arctic, where there are no direct sources of these chemicals pops.int. Modeling studies have shown that atmospheric transport of directly emitted PFDA can also contribute to its presence in terrestrial environments far from its sources researchgate.net. Atmospheric concentrations of PFDA have been measured in the picogram per cubic meter (pg/m³) range in various locations, including remote areas epa.govmeti.go.jp.

Table 3: Atmospheric Concentrations of Perfluorodecanoic Acid (PFDA) and Related Precursors

| Compound | Location | Concentration Range (pg/m³) | Reference |

|---|---|---|---|

| PFDA | Urban Air (UK) | ~3.4 pg/m³ | epa.gov |

| C9-C14 PFCAs | Arctic Air | <0.03 to 8 pg/m³ | service.gov.uk |

| 10:2 Fluorotelomer Alcohol (precursor) | Arctic Air | 1.9 - 17 pg/m³ | pops.int |

Aquatic System Distribution (Surface Water, Groundwater, Marine Environments)

The presence of PFDA in aquatic systems is a global concern, with detection in surface waters, groundwater, and marine environments. Its distribution is closely linked to sources such as industrial discharges, wastewater treatment plant effluents, and runoff from contaminated sites. researchgate.netwikipedia.org

Surface Water: PFDA has been identified in various surface water bodies, often in proximity to industrial areas or locations where aqueous film-forming foams (AFFF) have been used for firefighting. For instance, elevated PFDA concentrations ranging from 30 to 113 ng/L were found in a river in Georgia near a wastewater land application system associated with carpet manufacturing. epa.gov In another study, surface water at U.S. military sites showed PFDA detections in 52% of samples, with a median concentration of 0.067 ng/L and a maximum of 3.20 ng/L. epa.gov

Groundwater: As a mobile and persistent compound, PFDA can leach from contaminated soils into groundwater, posing a risk to drinking water supplies. itrcweb.org While specific concentrations for this compound are not always singled out in broad PFAS studies, data for PFDA indicates its presence. For example, at 10 U.S. military installations, PFDA was detected in groundwater, though specific concentration ranges for this medium were not detailed in the provided summary table. epa.gov The transport of PFAS in groundwater is largely driven by advection, the flow-related movement of compounds within the water. ny.govny.gov

Marine Environments: The ultimate sink for many persistent pollutants, including PFDA, is the marine environment. PFAS have been detected in oceans globally. researchgate.net PFDA, along with other PFAS, has been found in the tissues of marine life, indicating its bioaccumulative potential in aquatic food webs. researchgate.netnih.gov

| Environment | Location/Source | Concentration Range | Reference |

|---|---|---|---|

| Surface Water (River) | Near carpet manufacturing site, Georgia, USA | 30 - 113 ng/L | epa.gov |

| Surface Water | 10 U.S. Military Sites | Median: 0.067 ng/L; Max: 3.20 ng/L | epa.gov |

| Surface Water | Albany, New York, USA | Non-detect to 8.39 ng/L | epa.gov |

Terrestrial System Distribution (Soil and Sediment Matrices)

Soils and sediments act as significant reservoirs for PFDA, accumulating the compound from atmospheric deposition, land application of contaminated biosolids, and direct industrial releases. researchgate.net

Soil: PFDA contamination in soil is a critical concern as it represents a long-term source for groundwater and surface water contamination through leaching. itrcweb.org In agricultural fields in Alabama where wastewater treatment sludges were applied, PFDA was the most highly concentrated PFAS, with a maximum level of 990 ng/g. epa.gov At U.S. military sites, PFDA was detected in 67% of surface soil samples, with a maximum concentration of 15.0 ng/kg. epa.gov The sorption of PFDA to soil is strongly influenced by the soil's organic carbon content; higher organic carbon leads to greater sorption. researchgate.net

Sediment: In aquatic environments, sediments serve as a sink for PFAS. PFDA adsorbs to sediment particles, with partitioning behavior influenced by the compound's hydrophobicity and the sediment's characteristics. At the aforementioned military sites, PFDA was found in 48.5% of sediment samples, reaching a maximum concentration of 59.0 ng/kg. epa.gov

| Matrix | Location/Source | Concentration Range | Reference |

|---|---|---|---|

| Soil | Agricultural fields with sludge application, Alabama, USA | Maximum: 990 ng/g | epa.gov |

| Surface Soil | 10 U.S. Military Sites | Median: 0.980 ng/kg; Max: 15.0 ng/kg | epa.gov |

| Subsurface Soil | 10 U.S. Military Sites | Median: 1.40 ng/kg; Max: 9.40 ng/kg | epa.gov |

| Sediment | 10 U.S. Military Sites | Median: 1.90 ng/kg; Max: 59.0 ng/kg | epa.gov |

Inter-Media Transport and Exchange Dynamics

The movement of PFDA between air, water, and soil is governed by a complex set of physical and chemical processes. These dynamics determine its ultimate environmental fate and the potential for exposure.

Soil-Water Partitioning and Sorption Mechanisms

The distribution of PFDA between soil or sediment and water is described by the soil-water partitioning coefficient (Kd). For long-chain PFAS like PFDA, hydrophobicity is a primary driver for sorption. acs.org The long fluorinated carbon chain tends to repel water and associate with organic matter in soil. researchgate.net

Several factors influence the Kd value for PFDA:

Chain Length: Sorption increases with the length of the perfluorinated carbon chain. PFDA, with its nine-carbon chain, exhibits stronger sorption than shorter-chain PFAS. acs.org

Soil Organic Carbon (OC): The Kd values for PFAS are positively correlated with the organic carbon content of the soil. researchgate.netnih.gov PFDA was found to be irreversibly adsorbed to high-OC soil. researchgate.net

Solution pH: The sorption of PFAS generally increases as the pH of the soil solution decreases. researchgate.netacs.org At lower pH, some soil surfaces may become more positively charged, increasing electrostatic attraction with the anionic PFDA molecule.

The primary sorption mechanisms for long-chain PFAS are hydrophobic interactions, while electrostatic interactions can also play a role depending on soil chemistry and pH. nih.gov

Groundwater Mobility and Retardation Phenomena

The mobility of PFDA in groundwater is inversely related to its tendency to sorb onto aquifer materials. Processes that cause PFDA to partition from the mobile aqueous phase to the immobile solid phase result in retardation, which slows its movement relative to the groundwater flow velocity. gsienv.com

The retardation factor (R) quantifies this phenomenon. A higher retardation factor indicates slower contaminant movement. gsienv.com Due to its longer chain length and greater sorption potential compared to compounds like PFOA, PFDA is expected to have a higher retardation factor and thus be less mobile in groundwater. gsienv.com

Air-Water Exchange and Volatile Precursor Transport

While PFDA itself has a very low vapor pressure and is not considered volatile, its presence in remote regions like the Arctic is explained by the long-range atmospheric transport of its volatile precursors. ny.govitrcweb.orgresearchgate.net

Chemicals such as fluorotelomer alcohols (FTOHs) are emitted into the atmosphere from industrial sources. nih.gov These volatile precursors can travel long distances before they are oxidized in the atmosphere to form persistent terminal compounds, including PFDA. itrcweb.orgresearchgate.netrsc.org This newly formed PFDA is then removed from the atmosphere through wet (rain, snow) and dry deposition, contaminating soil and water bodies far from the original emission source. itrcweb.orgrsc.org

Furthermore, due to its surfactant properties, PFDA that is already in water bodies will accumulate at the air-water interface. researchgate.netnih.gov This phenomenon can influence its transport within the vadose zone and potentially enhance its removal from water during certain treatment processes like aeration. researchgate.net

Environmental Fate, Persistence, and Degradation Research

Abiotic Transformation Pathways in Environmental Matrices

While highly resistant to natural degradation, research has explored abiotic (non-biological) methods to induce the transformation of PFDA. These studies often involve engineered systems with conditions not typically found in the natural environment.

Advanced photolytic processes have shown some success in degrading PFDA. One study investigated the photochemical decomposition of perfluorodecanoic acid in water using vacuum ultraviolet (VUV) light. The research demonstrated that VUV irradiation could decompose PFDA. The degradation was significantly enhanced by the addition of persulfate (S₂O₈²⁻) or sulfide (B99878) (S²⁻) ions. The mechanism with persulfate involves the generation of sulfate (B86663) radicals (SO₄⁻•) which initiate oxidation. In contrast, sulfide ions enhance the reduction pathway mediated by aqueous electrons (eₐₙ⁻). A key finding was the stepwise formation of shorter-chain perfluorocarboxylic acids (PFCAs) as degradation products. wikipedia.org

Further research into the direct photolysis of various PFCAs, including PFDA, at a wavelength of 222 nm has shown enhanced degradation compared to conventional 254 nm irradiation. acs.org This process also results in the formation of shorter-chain PFCAs. acs.org

Table 2: Research Findings on Photolytic Degradation of PFDA

| Study Condition | Key Findings | Degradation Products | Reference |

|---|---|---|---|

| VUV light irradiation | PFDA decomposition observed. | Shorter-chain PFCAs | wikipedia.org |

| VUV with Persulfate (S₂O₈²⁻) | Significantly enhanced photo-decomposition and defluorination via oxidation by sulfate radicals. | Shorter-chain PFCAs | wikipedia.org |

| VUV with Sulfide (S²⁻) | Enhanced degradation through a reduction pathway involving aqueous electrons. | Shorter-chain PFCAs | wikipedia.org |

| 222 nm UV irradiation | Enhanced photolysis compared to 254 nm UV light. | Shorter-chain PFCAs | acs.org |

Advanced Oxidation Processes (AOPs) and Advanced Reduction Processes (ARPs) are being investigated for the treatment of PFAS-contaminated water. For long-chain PFCAs like PFDA, electrochemical oxidation has been shown to be effective under optimized conditions. researchgate.net These processes typically involve the generation of highly reactive species, such as hydroxyl radicals or sulfate radicals, which can break down the persistent PFAS molecules. researchgate.net

Reductive defluorination is another promising pathway. This process involves the use of powerful reducing agents, such as hydrated electrons, to break the C-F bonds. mdpi.com Technologies like reductive defluorination using UV light and specific reagents have demonstrated the ability to break down the carbon-fluorine chain linearly, progressively shortening the molecule. youtube.com

Table 3: Examples of Chemical Oxidation/Reduction Techniques for PFAS

| Technique | Description | Efficacy for Long-Chain PFCAs |

|---|---|---|

| Electrochemical Oxidation | Uses an electric current to generate powerful oxidizing agents at an electrode surface. | Effective under optimized conditions. researchgate.net |

| Sulfate Radical-Based AOPs | Generates sulfate radicals (SO₄⁻•) to oxidize contaminants. | Shown to be effective for some PFCAs. researchgate.net |

| Reductive Defluorination | Utilizes strong reducing agents like hydrated electrons to break C-F bonds. | Demonstrated to break down the perfluoroalkyl chain. mdpi.comyoutube.com |

Biotic Transformation and Biodegradation Studies

The potential for microbial degradation of sodium perfluorodecanoate is extremely limited due to the inherent stability of the perfluorinated chain.

Research has consistently shown that perfluorinated acids like PFDA are highly resistant to microbial degradation under both aerobic and anaerobic conditions. nih.govnih.gov The lack of a non-fluorinated portion on the alkyl chain means there is no point of attack for common microbial enzymes. wikipedia.org While some studies have shown limited biotransformation of certain polyfluorinated substances (which contain some C-H bonds), these pathways are not applicable to perfluorinated compounds like PFDA.

Studies investigating the biodegradation of PFAAs have generally concluded that they are recalcitrant. nih.gov The primary limitation is the high energy of the C-F bond and the inability of microbial enzymes to catalyze its cleavage. While some research has explored the potential of specific microbial strains on other PFAS, significant biodegradation of PFDA has not been demonstrated. researchgate.netacs.org The consensus in the scientific community is that natural biodegradation of this compound does not occur at any meaningful rate in the environment. regulations.govepa.gov

Long-Term Environmental Persistence and Sinks

The chemical structure of this compound, characterized by a fully fluorinated ten-carbon chain, makes it exceptionally resistant to environmental degradation processes such as hydrolysis, photolysis, and biodegradation. wikipedia.orgepa.gov This high level of persistence, a hallmark of "forever chemicals," means that once released, PFDA remains in the environment for extended periods, leading to its accumulation in various environmental compartments that act as long-term sinks. nih.gov

Aquatic environments, including rivers, lakes, and oceans, serve as primary reservoirs for PFDA and other PFAS. nih.govnih.gov Due to their chemical properties, these compounds partition between water and solid phases, with sediments becoming a significant long-term sink. nih.govacs.org

Studies have consistently detected PFDA in surface sediments and sediment cores from various aquatic systems. sigmaaldrich.com For instance, in Lake Ontario, PFDA was detected in all 26 surface sediment samples analyzed, with concentrations showing an increasing trend from older to more recently deposited sediments, reflecting historical production and use. sigmaaldrich.com The accumulation in sediment is influenced by factors such as the organic carbon content and the mineral composition of the sediment. mdpi.comresearchgate.net While hydrophobic interactions with organic matter play a role, electrostatic interactions with mineral components like iron and lead have also been shown to be significant for PFAS sorption. mdpi.comresearchgate.net

The partitioning of PFDA between sediment and water is described by the sediment-water partitioning coefficient (Kd). For perfluoroalkyl carboxylates (PFCAs), log Kd values have been estimated to be in the range of 0.6–2.3 L kg−1. mdpi.comresearchgate.net Sediments act not only as a sink but also as a potential long-term source of contamination to the overlying water column and aquatic biota. integral-corp.comnih.gov Benthic organisms can be exposed to PFDA through sediment ingestion, leading to bioaccumulation and potential biomagnification in aquatic food webs. nih.govacs.org Biota-sediment accumulation factors (BSAFs) are used to quantify this relationship, and PFDA is among the PFAS for which BSAF data has been compiled. nih.gov

| Environmental Reservoir | Key Accumulation Process | Influencing Factors | Measured Concentrations/Coefficients | Significance |

| Aquatic Sediments | Sorption from water column | Organic carbon content, Mineralogy (Fe, Pb, etc.), pH | log Kd (PFCAs): 0.6–2.3 L kg−1 mdpi.comresearchgate.net | Acts as a major long-term sink and a secondary source for aquatic ecosystems. integral-corp.comnih.gov |

| Surface Water | Direct discharge, runoff, atmospheric deposition, precursor transformation | Proximity to industrial/urban sources, wastewater effluent | ng L−1 to µg L−1 range globally nih.gov | Primary transport medium and a direct source for drinking water contamination. nih.gov |

| Groundwater | Leaching from contaminated soils, infiltration from surface water | Soil properties, AFFF contamination plumes | Highly variable, can reach high levels at contaminated sites. researchgate.net | A persistent source of drinking water contamination due to slow movement and lack of degradation. researchgate.net |

| Aquatic Biota | Bioaccumulation from water and diet (benthic organisms) | Trophic level, species-specific physiology, PFAS chain length | BSAFs: Data available for various taxonomic classes nih.gov | Represents a key exposure pathway to higher trophic levels, including humans. nih.govacs.org |

Low permeability geological formations, such as clay and silt layers, can act as significant long-term reservoirs for persistent contaminants like PFDA. epa.gov These formations are characterized by very slow water movement, meaning that once contaminants enter the porous matrix, they are sequestered for extended periods. lumenlearning.com

The primary mechanism for the entry of dissolved contaminants into these formations from more permeable layers (like sand or gravel aquifers) is matrix diffusion. epa.gov This process involves the slow movement of chemicals from an area of higher concentration (the aquifer) into the porewater of the low-permeability material. epa.gov Over time, a substantial mass of PFDA can accumulate within these clay or silt layers.

Once the primary source of contamination in the more permeable aquifer is removed, the concentration gradient reverses, and the contaminants begin to slowly diffuse back out of the low-permeability formation. This phenomenon, known as "back diffusion," creates a persistent, low-level secondary source of contamination that can continue to pollute groundwater for decades or even longer. epa.gov The extreme persistence of PFDA means it will not degrade within these formations, making back diffusion a particularly challenging issue for long-term groundwater remediation efforts at contaminated sites. nih.gov The complex pore structure and sorptive properties of clays (B1170129) can further retard the movement of PFDA, enhancing its retention and prolonging its release over geological timescales. researchgate.net

Ecological Impacts and Bioaccumulation Research

Bioaccumulation and Bioconcentration in Aquatic Organisms

The bioaccumulative nature of PFAS, including long-chain variants like PFDA, is a significant environmental concern. mdpi.com Bioaccumulation refers to the uptake and retention of a contaminant by an organism from all exposure routes, including diet, water, and dermal contact, and is quantified by the bioaccumulation factor (BAF). nih.govresearchgate.net Bioconcentration, measured by the bioconcentration factor (BCF), specifically considers contaminant uptake from the dissolved phase. nih.gov A substance is generally considered bioaccumulative if its BCF or BAF value in aquatic species is greater than 2000. mdpi.com

Laboratory studies with invertebrates have demonstrated that the bioaccumulation of PFAS is dependent on the exposure concentration. nih.govresearchgate.net For instance, a 56-day study on green mussels (Perna viridis) exposed to a concentration range of 1–10 μg/L showed that PFDA has a high bioaccumulation factor. nih.govresearchgate.net Research also indicates that the sensitivity of the bioaccumulation factor to changes in exposure concentration is positively related to the perfluorinated chain length, meaning the bioaccumulation of long-chain PFAS like PFDA is more significantly affected by concentration changes than that of short-chain PFAS. nih.govresearchgate.net

The uptake of perfluoroalkyl acids (PFAAs) in aquatic organisms occurs through various pathways, with dietary exposure and waterborne exposure being the most significant. In fish, such as the green eel goby, evidence suggests that PFAAs are predominantly accumulated through dietary intake, as indicated by higher concentrations found in the intestine. snu.ac.kr In contrast, for bivalves like oysters, elevated concentrations in both the gills and intestine suggest that both waterborne and dietary exposures are important uptake routes. snu.ac.kr

Once absorbed, the distribution of PFAS within an organism is not uniform. Studies on crucian carp have shown that PFAS tend to bind to proteins rather than accumulate in lipid-rich tissues. acs.org The primary mechanism for the accumulation of perfluorinated carboxylic acids (PFCAs) and perfluorinated sulfonic acids (PFSAs) in the blood is sorption to serum albumin. acs.org Analysis of relative body burdens demonstrated that over 90% of the total amount of PFAS in the organism is found in the blood, gonads, and muscle. acs.org

The accumulation of PFAAs in aquatic ecosystems shows considerable variation among different species, influenced by factors such as diet, feeding behavior, habitat, and physiological differences. mdpi.comnih.govsnu.ac.kr For example, a study on the west coast of South Korea found that PFOS was the dominant PFAA in fish and shrimp, whereas other compounds were more prevalent in gastropods and crabs. snu.ac.kr

Generally, more mobile aquatic organisms like fish and shrimp tend to exhibit higher concentrations of PFAAs compared to benthic species with limited motility, such as bivalves and crabs. snu.ac.kr Species-specific differences in PFAS profiles among crustaceans are thought to reflect variations in diet and feeding habits between benthic and pelagic invertebrates. nih.gov The trophic level of an organism is also a key determinant in the biomagnification of PFAS, with concentrations often increasing from prey to predator for compounds with carbon chain lengths between C8 and C14. nih.gov

Table 1: Interspecies Variability in Dominant PFAAs This table illustrates the different dominant PFAAs found in various aquatic organisms from the west coast of South Korea.

| Species Group | Dominant PFAA Compound(s) |

|---|---|

| Fish | PFOS |

| Shrimp | PFOS |

| Bivalve | PFBS, PFPeA, PFOA |

| Crab | PFPeA |

| Gastropod | PFPeA |

Data sourced from Yoo et al., 2014. snu.ac.kr

Bioaccumulation and Bioconcentration in Terrestrial Ecosystems

PFAS can migrate from release points into terrestrial systems, where they can be taken up by plants and subsequently transferred to wildlife and humans through the food chain. itrcweb.org The bioaccumulation potential of these compounds in terrestrial organisms is an area of active research, with studies focusing on both plant and animal life.

The uptake and distribution of PFAS within plants are influenced by the compound's chain length and the plant's physiology. researchgate.netkorea.ac.kr Long-chain PFAS (with eight or more carbons), such as PFDA, generally show greater accumulation in plant roots. researchgate.netkorea.ac.kr In contrast, short-chain PFAS (with seven or fewer carbons) are more readily transported to the shoots. researchgate.netkorea.ac.kr The translocation of PFAS from root to shoot is negatively correlated with the compound's chain length and molecular volume. researchgate.netnih.gov

The structure of the plant root plays a critical role in this process. For example, PFAS are more easily transferred from roots to leaves in radishes compared to pak choi, a difference attributed to the lack of Casparian strips in radish roots. nih.gov The Casparian strip acts as a barrier, and its absence allows for more efficient translocation. researchgate.netnih.gov PFAS can also be absorbed through the leaves and subsequently translocated to the roots, with longer-chain compounds showing a higher potential for this type of translocation. nih.gov

Table 2: PFAS Distribution in Plants Based on Chain Length This table summarizes the general accumulation patterns of PFAS in plants as observed in hydroponic studies.

| PFAS Chain Length | Primary Accumulation Site | Translocation to Shoots |

|---|---|---|

| Short-chain (≤ C7) | Shoots | High |

| Long-chain (≥ C8) | Roots | Low |

Data sourced from Wang et al., 2022 and Li et al., 2024. researchgate.netnih.gov

Diet appears to be a primary driver of PFAS accumulation patterns in terrestrial invertebrates. nih.govresearchgate.net Studies have shown that herbivorous invertebrates accumulate both long-chain and, to a lesser extent, short-chain PFAS. nih.govresearchgate.net In contrast, carnivorous invertebrates, such as spiders, tend to accumulate only long-chain PFAS. nih.govresearchgate.net This difference is likely due to the varying PFAS profiles in their respective food sources (plants for herbivores vs. other invertebrates for carnivores). nih.gov

The PFAS profiles in soil and invertebrates are often dominated by compounds like PFOA and PFOS. nih.gov However, the accumulation of PFAS in these organisms is not always directly related to the concentrations found in the soil, highlighting the complexity of bioavailability in the terrestrial environment. nih.gov

Ecological Risk Assessment Methodologies

Ecological risk assessment (ERA) for PFAS is a developing field aimed at evaluating the potential adverse effects of these chemicals on ecosystems. nih.govnih.gov The process typically involves problem formulation, exposure assessment, and hazard or effects analysis. nih.gov However, a significant challenge in conducting ERAs for the vast majority of PFAS, including sodium perfluorodecanoate, is the lack of sufficient data. nih.govnih.gov

Current risk assessment activities are often based on information from a few well-studied compounds like perfluorooctane (B1214571) sulfonate (PFOS) and perfluorooctanoic acid (PFOA). nih.govnih.gov There is a pressing need to develop comprehensive data for other PFAS to support both prospective and retrospective risk assessments. nih.gov Key research needs include generating empirical physicochemical property data, identifying susceptible species and toxicity endpoints, and developing predictive models for bioaccumulation and biomagnification. nih.gov Addressing these gaps will require integrated, cross-disciplinary approaches to better understand and manage the ecological risks posed by the entire class of PFAS compounds. nih.gov

Development of Ecological Exposure Scenarios

Ecological exposure scenarios for this compound are modeled based on the behavior of long-chain perfluorocarboxylic acids (PFCAs). These scenarios trace the compound's journey from its sources through various environmental compartments to its eventual contact with ecological receptors.

Sources of Environmental Release The production and use of PFAS have led to their release into the environment through several waste streams. nih.gov Key sources for this compound and other PFCAs include:

Industrial Facilities: Releases can occur via wastewater discharges, stack emissions, and the disposal of manufacturing wastes. ny.govenviro.wiki Air emissions can lead to the deposition of these compounds onto soil and surface water. ny.gov

Wastewater Treatment Plants (WWTPs): WWTPs are significant conduits for PFAS into the aquatic environment. researchgate.net

Landfills: The disposal of industrial and consumer products containing PFAS is a major source. enviro.wiki Leachate from unlined or compromised landfills can directly contaminate soil and groundwater. ny.gov

Use of Aqueous Film-Forming Foam (AFFF): Historically used for fire suppression, AFFF contains a variety of PFAS that have contaminated soil and water at fire training sites. nih.govregulations.gov

Environmental Fate and Transport Once released, the environmental fate of this compound is governed by its chemical properties and various transport processes.

Persistence and Transport: PFDA is resistant to environmental degradation processes such as hydrolysis, photolysis, and biodegradation, leading to its persistence. wikipedia.orgregulations.gov This stability allows for long-range transport from its sources. canada.ca Volatile precursor compounds can be transported atmospherically and later degrade into persistent PFCAs like PFDA in remote locations, including the Arctic. canada.catandfonline.com PFAS released to the air can exist in the vapor phase or bound to particles, eventually being deposited on land and water through wet and dry deposition. nih.govregulations.gov

Partitioning and Mobility: In soil and water, the behavior of this compound is complex. As a surfactant, its molecule has a hydrophilic "head" and a hydrophobic "tail," causing it to accumulate at interfaces between air and water or water and sediment. ny.govitrcweb.org Its mobility in soil varies; PFDA is considered moderately mobile. regulations.gov It can leach from soil into groundwater, particularly during precipitation events, posing a risk to underlying aquifers. itrcweb.org

Plant Uptake: Studies have demonstrated that long-chain PFCAs can be taken up from the soil by plants. One study estimated a grass-soil accumulation factor of 0.10 for PFDA in a field amended with biosolids. regulations.gov

Assessment of Ecosystem-Level Disturbances

The persistence and surfactant properties of this compound drive its accumulation in living organisms, leading to potential toxic effects that can disturb ecosystems.

Bioaccumulation and Biomagnification Bioaccumulation is the process where the concentration of a chemical in an organism exceeds that in its surrounding environment. Long-chain PFCAs, including PFDA, have a significant potential to bioaccumulate. nih.govtandfonline.com

Aquatic Ecosystems: Studies have shown that long-chain PFAS bioaccumulate in aquatic food webs, with concentrations often increasing at higher trophic levels (biomagnification). tandfonline.comnih.gov The potential for PFDA to bioaccumulate in aquatic organisms is considered high compared to many other PFAS. regulations.gov Research in a St. Lawrence River food web found that long-chain PFCAs (C10-C13) were very bioaccumulative and biomagnifying, with bioaccumulation factors (BAFs) exceeding 5,000 and trophic magnification factors (TMFs) greater than 1. fosan.org In some aquatic-terrestrial food webs, PFDA has shown biomagnification factors as high as 27. researchgate.net

Terrestrial Ecosystems: Sampling near contaminated sites has revealed that terrestrial mammals can accumulate high concentrations of long-chain PFAS. environment.govt.nz

Bioaccumulation of Perfluorodecanoate (PFDA) in Various Organisms

| Organism Type | Finding | Study Location/Type | Source |

|---|---|---|---|

| Fish | Long-chain PFCAs (C10-C13) are very bioaccumulative and biomagnifying. | St. Lawrence River Food Web | fosan.org |

| Aquatic Food Webs | Biomagnification factor (BMF) for PFDA reported as high as 27. | Aquatic-Terrestrial Food Webs | researchgate.net |

| Aquatic Organisms | High bioaccumulation potential compared to other PFAS. | Toxicological Review Data | regulations.gov |

| General | Considered persistent and bioaccumulative. | General Chemical Profile | nih.gov |

Ecotoxicological Effects Laboratory studies and field observations have documented a range of adverse effects of long-chain PFCAs on organisms, suggesting the potential for ecosystem-level impacts. It is generally proposed that longer-chain PFAS, such as PFDA, pose greater toxicity than their shorter-chain counterparts. nih.govmdpi.com

Aquatic Organisms: Documented effects in aquatic life include reproductive and developmental issues in fish whose parents were exposed to low concentrations (1-10 µg/L) of PFAS. environment.govt.nz A Canadian ecological screening assessment concluded that long-chain PFCAs present a risk of harm to the environment, citing their persistence, bioaccumulation, and potential to cause effects like reduced fertility and estrogenic impacts on fish. canada.ca

Apex Predators: Because of biomagnification, sea birds and marine mammals are particularly at risk and have been shown to accumulate high concentrations of these compounds. environment.govt.nz

Documented Ecotoxicological Effects of Long-Chain PFCAs (including PFDA)

| Organism Group | Observed Effect | Source |

|---|---|---|

| Fish | Reproductive and developmental effects (e.g., infertility, reduced fry survival). | environment.govt.nz |

| Fish | Considered to have effects of concern, including estrogenic effects and reduced fertility over generations. | canada.ca |

| General Aquatic Life | Longer-chain PFAS (like PFDA) are proposed to pose greater toxicity than shorter-chain compounds. | nih.govmdpi.com |

Advanced Analytical Methodologies for Environmental and Biological Matrices

Sample Preparation and Extraction Techniques

The initial and most critical step in the analysis of sodium perfluorodecanoate is the effective extraction of the analyte from the sample matrix. The choice of extraction technique is paramount to achieving high recovery rates and minimizing matrix interference.

Solid Phase Extraction (SPE) is a widely employed technique for the extraction and pre-concentration of PFDA from aqueous samples. mdpi.com This method utilizes a solid sorbent to selectively adsorb the analyte from the liquid sample, after which the analyte is eluted with a small volume of an appropriate solvent. Polymeric sorbents, such as weak anion exchange (WAX) and hydrophilic-lipophilic balance (HLB) cartridges, have demonstrated high recovery rates for PFDA in water, soil, and sediment samples, with recoveries often ranging from 85% to over 111%. mdpi.com The versatility of SPE allows for the processing of various sample volumes and can be automated to increase sample throughput. nih.govselectscience.net

Liquid-Liquid Extraction (LLE) serves as an alternative method for sample preparation, particularly for matrices where SPE may be less effective. mdpi.com LLE involves the partitioning of the analyte between two immiscible liquid phases. youtube.com While it can be a simpler and more cost-effective technique, LLE may be less efficient for polar compounds like PFDA and can be more labor-intensive. mdpi.com A novel approach involving a two-step LLE process followed by ion chromatography has been proposed as a cost-effective alternative to traditional SPE-LC-MS/MS methods for the determination of perfluorooctanoic acid (PFOA), a related compound, and this methodology may hold promise for PFDA analysis as well. nih.gov

| Technique | Principle | Common Sorbents/Solvents | Advantages | Disadvantages |

|---|---|---|---|---|

| Solid Phase Extraction (SPE) | Selective adsorption of analyte onto a solid sorbent followed by elution. mdpi.com | Weak Anion Exchange (WAX), Hydrophilic-Lipophilic Balance (HLB) mdpi.com | High recovery rates, high pre-concentration factor, potential for automation. mdpi.comnih.gov | Can be more expensive, potential for sorbent-analyte interactions affecting recovery. |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. youtube.com | Various organic solvents (e.g., methanol). lcms.cz | Simpler, cost-effective. mdpi.com | Can be less efficient for polar compounds, more labor-intensive, may generate more solvent waste. mdpi.com |

The analysis of this compound in complex matrices such as soil, sediment, sludge, and biological tissues presents unique challenges due to the presence of interfering substances. nih.govchromatographyonline.com These matrix components can co-elute with the analyte, leading to signal suppression or enhancement in mass spectrometry-based detection methods. nih.govchromatographyonline.com

To mitigate these matrix effects, specific sample preparation procedures are necessary. For solid samples like soil and sediment, methods often involve an initial extraction with a suitable solvent, followed by a clean-up step using techniques like dispersive solid-phase extraction (dSPE). nih.gov This approach helps to remove interfering components before instrumental analysis, leading to more accurate and reproducible results. nih.gov In biological samples, such as human plasma, micro-solid phase extraction (μ-SPE) has been shown to be advantageous as it combines extraction and concentration in a single step with no additional sample clean-up, effectively removing significant matrix interferences. nih.gov

The use of stable isotopically labeled internal standards is a common and effective strategy to compensate for matrix effects. chromatographyonline.com These standards are chemically identical to the analyte but have a different mass, allowing them to be distinguished by the mass spectrometer. By adding a known amount of the labeled standard to the sample before extraction, any loss of analyte during sample preparation or signal suppression/enhancement during analysis can be corrected for. chromatographyonline.com

A robust Quality Assurance/Quality Control (QA/QC) program is essential for generating reliable and defensible data in the analysis of this compound and other PFAS. itrcweb.org This program should encompass all stages of the analytical process, from sample collection to data reporting. epa.gov

Key components of a QA/QC program for PFAS analysis include:

Method Blanks: Analyzing a sample of the extraction solvent and reagents to ensure they are free from contamination.

Field Blanks: Collecting and analyzing a sample of analyte-free water that has been exposed to the sampling environment to check for contamination during sample collection. itrcweb.org

Spiked Samples (Matrix Spikes): Adding a known amount of the analyte to a real sample to assess the method's accuracy and the potential for matrix effects. itrcweb.org

Duplicate Samples: Analyzing two separate aliquots of the same sample to assess the precision of the method. itrcweb.org

Certified Reference Materials (CRMs): Analyzing a material with a known and certified concentration of the analyte to verify the accuracy of the analytical method.

Adherence to established analytical methods, such as those published by the U.S. Environmental Protection Agency (EPA), and participation in inter-laboratory comparison studies are also crucial for ensuring data quality. nih.gov

| QC Sample Type | Purpose | Frequency |

|---|---|---|

| Method Blank | Assess laboratory contamination. | One per extraction batch. itrcweb.org |

| Field Blank | Assess contamination during sampling. itrcweb.org | As required by the sampling plan. itrcweb.org |

| Matrix Spike | Assess method accuracy and matrix effects. itrcweb.org | One per extraction batch. itrcweb.org |

| Duplicate Sample | Assess method precision. itrcweb.org | One per extraction batch. itrcweb.org |

Chromatographic Separation Techniques

Following sample preparation, chromatographic techniques are employed to separate this compound from other components in the sample extract before detection. The choice of chromatographic method significantly impacts the sensitivity, resolution, and speed of the analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of PFAS analysis, including for this compound. mdpi.comnih.gov HPLC systems utilize a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The differential partitioning of analytes between the mobile and stationary phases results in their separation.

For the analysis of PFDA, reversed-phase HPLC is commonly used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, typically consisting of methanol or acetonitrile and water, often with additives like ammonium acetate to improve peak shape and ionization efficiency. acs.org HPLC coupled with tandem mass spectrometry (LC-MS/MS) is considered a reference method for the determination of PFAS due to its high selectivity and sensitivity. nih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC) and Ultra-Performance Liquid Chromatography (UPLC) represent significant advancements in liquid chromatography technology. These systems operate at much higher pressures than conventional HPLC, allowing for the use of columns packed with smaller particles (typically sub-2 µm). nih.gov

The use of smaller particles results in several key advantages for the analysis of this compound:

Increased Resolution: Sharper and narrower peaks, leading to better separation of closely eluting compounds.

Higher Sensitivity: Taller peaks provide better signal-to-noise ratios, enabling the detection of lower concentrations of the analyte.

Faster Analysis Times: The higher pressures and flow rates allow for significantly shorter run times, increasing sample throughput. nih.govwaters.com

UHPLC and UPLC systems, when coupled with high-resolution mass spectrometry, provide a powerful tool for both targeted and non-targeted analysis of PFAS, enabling the identification of a broader range of these compounds in environmental and biological samples. nih.govchromatographyonline.com

| Technique | Typical Particle Size | Operating Pressure | Key Advantages for PFDA Analysis |

|---|---|---|---|

| HPLC | 3-5 µm | Lower | Robust and widely available. nih.gov |

| UHPLC/UPLC | <2 µm | Higher (up to 15,000 psi) nih.gov | Higher resolution, increased sensitivity, faster analysis times. nih.gov |

Mass Spectrometric Detection and Quantification

Mass spectrometry has become the principal analytical technique for the detection and quantification of per- and polyfluoroalkyl substances (PFAS), including this compound, due to its high sensitivity and selectivity. nih.gov This methodology allows for the precise measurement of these compounds in complex environmental and biological samples.

Tandem Mass Spectrometry (MS/MS) for Targeted Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the targeted analysis of specific PFAS compounds like this compound. nih.govresearchgate.net This technique offers high sensitivity and specificity, enabling the quantification of analytes at very low concentrations in intricate matrices. nih.gov The process involves the chromatographic separation of the compound of interest, followed by its ionization and subsequent mass analysis.

In MS/MS, a specific parent ion (precursor ion) corresponding to the mass of the target analyte is selected and fragmented in a collision cell. The resulting fragment ions (product ions) are then detected. This transition from a specific precursor ion to a specific product ion is highly characteristic of the analyte, which minimizes matrix interference and provides a high degree of confidence in the identification and quantification. researchgate.net This targeted approach is crucial for monitoring known PFAS compounds in clinical and environmental surveys. nih.gov

| Analyte (Example) | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| Perfluorooctanoic Acid (PFOA) | 413 | 369 | 4 |

| Perfluorooctanoic Acid (PFOA) | 413 | 169 | 16 |

| Perfluorooctane (B1214571) Sulfonate (PFOS) | 499 | 99 | 48 |

| Perfluorooctane Sulfonate (PFOS) | 499 | 80 | 56 |

This table provides example parameters for well-studied PFAS compounds, illustrating the principles of precursor and product ion selection in targeted MS/MS analysis. The specific parameters for this compound would be determined during method development. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Non-Targeted Screening and Identification

While targeted MS/MS is effective for known compounds, the vast number of existing and emerging PFAS necessitates non-targeted approaches. epa.gov High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-Q-TOF), is a powerful tool for the discovery and identification of unknown PFAS in various samples. pfascentral.orgyoutube.comfrontiersin.org

HRMS instruments provide highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown compound. chromatographyonline.com Non-targeted analysis (NTA) workflows using HRMS have been developed to screen for a wide range of PFAS. nih.govnih.gov These methods utilize unique characteristics of PFAS, such as a negative mass defect and specific fragmentation patterns, to tentatively identify novel fluorinated compounds that are not on standard target lists. pfascentral.org This approach has been instrumental in discovering hundreds of previously unidentified PFAS in environmental samples, commercial products, and biological fluids. epa.gov

Ionization Techniques (e.g., TurboIonSpray Ionization)

The analysis of perfluorinated compounds such as this compound by liquid chromatography-mass spectrometry predominantly utilizes electrospray ionization (ESI), often in the negative ion mode. researchgate.net Technologies like TurboIonSpray are enhanced versions of ESI that use heated gas to improve the desolvation of droplets, thereby increasing ionization efficiency and sensitivity.

Perfluoroalkyl carboxylic acids, including perfluorodecanoic acid, readily deprotonate to form stable negative ions ([M-H]⁻). Consequently, negative mode ESI is the preferred ionization method. researchgate.net This technique is highly effective for ionizing polar, thermally labile compounds like PFAS, making it an ideal interface between liquid chromatography and mass spectrometry for their analysis.

Emerging and Non-Conventional Analytical Approaches

Beyond traditional mass spectrometry, several emerging techniques are used to provide a more holistic view of PFAS contamination. These methods often focus on measuring total fluorine content as a surrogate for the entire class of PFAS compounds.

Total Organic Fluorine (TOF) and Extractable Organic Fluorine (EOF) Analysis

Total Organic Fluorine (TOF) and Extractable Organic Fluorine (EOF) are analytical parameters that measure the total amount of organically bound fluorine in a sample. qa-group.commeasurlabs.com These methods serve as a comprehensive indicator for the presence of all PFAS, including unknown or unidentifiable ones, thereby addressing the limitations of targeted analyses. eurofins.com

The most common technique for this analysis is Combustion Ion Chromatography (CIC). ifpmag.com In this process, organic fluorine compounds are isolated from the sample, combusted at high temperatures (900-1000°C) to break the strong carbon-fluorine bond, and converted into hydrogen fluoride (HF). ifpmag.comalsglobal.com The resulting fluoride is then captured and quantified using ion chromatography. alsglobal.com

Extractable Organic Fluorine (EOF): Refers to the fraction of organic fluorine that can be removed from a sample matrix using a solvent. teinstruments.comqa-group.com This is often used for solid samples and provides an indication of the bioavailable or leachable portion of PFAS contamination. qa-group.com EOF analysis has been proposed as a suitable screening method to detect elevated PFAS exposure in humans. nih.gov

| Parameter | Total Organic Fluorine (TOF) | Extractable Organic Fluorine (EOF) |

|---|---|---|

| Definition | Measures the total amount of organically bound fluorine in a sample. qa-group.com | Measures the portion of organic fluorine that can be extracted from a sample using a solvent. qa-group.com |

| Principle | Quantifies all organic fluorine compounds, regardless of structure. qa-group.com | Quantifies organic fluorine compounds based on their solubility in the extraction solvent. qa-group.com |

| Primary Application | Screening tool for total PFAS contamination in various matrices, including water and packaging. qa-group.comifpmag.com | Screening tool for environmental samples like soil and sludge, and biological matrices. qa-group.comnih.gov |

| Common Technique | Combustion Ion Chromatography (CIC). ifpmag.com | Sample extraction followed by Combustion Ion Chromatography (CIC). |

Particle-Induced Gamma Ray Emission (PIGE) Spectroscopy

Particle-Induced Gamma-ray Emission (PIGE) spectroscopy is a nuclear analytical technique that has been adapted for the rapid and non-destructive screening of total fluorine. clu-in.orgresearchgate.net The method involves bombarding a sample with a beam of high-energy protons. serdp-estcp.mil These protons interact with fluorine-19 (¹⁹F) nuclei present in the sample, causing them to enter an excited state and subsequently emit gamma rays at specific energies. serdp-estcp.mil The intensity of these characteristic gamma rays is proportional to the total number of fluorine atoms in the sample.

PIGE is a high-throughput technique that can analyze hundreds of samples per day, making it an ideal screening tool. serdp-estcp.mil It has been successfully applied to measure total fluorine in diverse materials, including water, paper, and textiles. researchgate.netserdp-estcp.milaiche.org A primary limitation of PIGE is that it measures total elemental fluorine and cannot distinguish between different PFAS compounds or differentiate between organic and inorganic fluorine. researchgate.netserdp-estcp.mil Therefore, it is best used as a preliminary screening method to identify samples that may require further investigation with more specific techniques like LC-MS/MS. serdp-estcp.mil

Sensor-Based Detection Technologies and Electrochemical Methods

Sensor-based detection technologies and electrochemical methods are emerging as promising alternatives to traditional analytical techniques for monitoring this compound and other per- and polyfluoroalkyl substances (PFAS). These approaches offer several advantages, including potential for on-site analysis, rapid detection, high sensitivity, and cost-effectiveness compared to laboratory-based methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov The development of these sensors is crucial for more frequent environmental testing and for providing real-time data to manage and mitigate PFAS contamination. nih.govrsc.org

Electrochemical sensors, in particular, are noted for their reliability and potential for miniaturization, making them suitable for portable devices. nih.govrsc.org However, since PFAS molecules like perfluorodecanoic acid (PFDA) are generally electrochemically inactive, indirect detection methods are often employed. rsc.orgrsc.org These strategies typically involve modifying an electrode surface with a material that can interact with the target analyte and produce a measurable signal. rsc.orgunc.edu

Graphene-Based Electrochemical Sensors

One area of research involves the use of nanomaterials to enhance sensor performance. A study reported the development of a graphene nanosheet-based electrochemical sensor for the detection of both perfluorooctanoic acid (PFOA) and PFDA. acs.orgnih.gov Graphene was chosen for its large surface area and excellent conductivity. acs.org The sensor demonstrated high sensitivity and low detection limits for PFDA. nih.gov Under optimized conditions, this sensor was successfully used to measure PFDA in various spiked environmental samples, including water, soil, and food items, showing good recovery and selectivity. acs.orgnih.gov

Key Performance Metrics of a Graphene-Based Sensor for PFDA

| Parameter | Value | Reference |

|---|---|---|

| Analyte | Perfluorodecanoic acid (PFDA) | nih.gov |

| Sensitivity | 29.58 µA·µM⁻¹·cm⁻² | nih.gov |

| Limit of Detection (LOD) | 16.6 nM | nih.gov |

Molecularly Imprinted Polymer (MIP) Sensors

To overcome the challenge of selectivity, especially in complex environmental matrices, molecularly imprinted polymers (MIPs) are increasingly being integrated into electrochemical sensors. nih.govrsc.org MIPs are synthetic polymers with custom-made recognition sites that are complementary in shape, size, and functional group orientation to the target analyte. rsc.orgresearchgate.net This "molecular imprinting" process creates high-affinity binding sites for the specific PFAS molecule, enhancing the sensor's selectivity. researchgate.netresearchgate.net

The combination of MIP technology with electrochemical detection has been explored for various PFAS, including PFDA. rsc.orgresearchgate.net These sensors typically operate by measuring a change in an electrochemical signal (e.g., current, impedance) when the target analyte binds to the MIP layer on the electrode surface. rsc.orgpurdue.edu This change is often monitored using a redox probe or mediator molecule, such as ferrocene derivatives or even ambient oxygen present in the water sample. rsc.orgunc.edu The use of ambient oxygen as a mediator is a significant step toward developing deployable sensors for in-field measurements without the need for adding laboratory-grade reagents. unc.edupurdue.edu

Biosensors

Biosensors represent another significant category of sensor technology for PFAS detection. These devices utilize a biological recognition element, such as an antibody or an enzyme, coupled with a transducer to produce a signal upon binding with the target analyte. nih.govresearchgate.net

Antibody-Based Biosensors : One novel approach involved the development of a surface plasmon resonance (SPR) optical fiber biosensor. nih.govresearchgate.net In this system, a specific antibody designed to bind to perfluorooctanoate was immobilized on the gold surface of a plastic optical fiber. nih.gov The binding of the target analyte alters the refractive index at the sensor surface, which is detected as a change in the SPR signal. This type of sensor has demonstrated the ability to detect perfluorinated compounds at levels lower than the maximum residue limits set by European Union regulations. nih.gov

Enzymatic Biosensors : Enzymatic biosensors have also been developed, primarily for other PFAS like perfluorooctane sulfonate (PFOS). These sensors operate on the principle that the target PFAS inhibits the activity of a specific enzyme. nih.govjst.go.jp For instance, an enzymatic biofuel cell was created using electrodes modified with biocatalysts. The presence of PFOS inhibited the enzyme's biocatalytic process, leading to a measurable decrease in the cell's voltage, which correlated to the PFOS concentration. nih.govjst.go.jp

The table below summarizes the performance of various sensor technologies developed for PFDA and structurally similar perfluorinated compounds.

Performance of Selected Sensor Technologies for PFAS Detection

| Target Analyte | Sensor Type | Detection Principle | Limit of Detection (LOD) | Matrix | Reference |

|---|---|---|---|---|---|

| PFDA | Graphene-based electrochemical | Voltammetry | 16.6 nM | Spiked water, soil, food | nih.gov |

| PFOA | Molecularly Imprinted Polymer (MIP) | Photoluminescence | 25 nM | Water | nih.gov |

| PFOA | MIP-coated Carbon Nanofibers | Differential Pulse Voltammetry (DPV) | 1.07 nM | Wastewater | nih.gov |

| PFOS | MIP-based electrochemical | Electrochemical Impedance Spectroscopy (EIS) | 3.4 pM | River Water | unc.edupurdue.edu |

These advanced sensor technologies hold considerable promise for future environmental monitoring of this compound. They offer the potential for rapid, sensitive, and selective detection directly in the field, which is essential for protecting environmental and human health. nih.gov

Environmental Remediation and Management Strategies for Contaminated Media

Physical Separation and Removal Technologies

These technologies aim to physically remove the contaminant from the contaminated medium (soil or water), concentrating it into a smaller volume for subsequent treatment or disposal.

Soil Washing and Flushing Methodologies

Soil washing is an ex situ process where excavated soil is treated with a washing solution to desorb contaminants from the soil particles. Soil flushing is the corresponding in situ technique. The effectiveness of these methods for PFDA is highly dependent on the soil composition.

Research on high organic content (OC) soils (~4–20%) has shown that PFDA is challenging to remove using conventional soil washing techniques. nih.gov Its strong hydrophobic and electrostatic interactions with organic matter lead to irreversible adsorption. nih.gov In one study, soil washing was inefficient at removing PFDA from a high OC soil. nih.gov A slight improvement in removal, from 6% to 13%, was achieved only when a co-surfactant (cetyltrimethylammonium chloride) was added or when the OC content was artificially reduced. nih.gov This highlights that for soils with high organic content, the strong binding of PFDA makes physical extraction via washing difficult, suggesting that immobilization may be a more suitable strategy in such cases. nih.gov

Adsorption Processes (e.g., Granular Activated Carbon, Carbon-based Sorbents)

Adsorption is a widely used technology for removing PFAS from water. It involves passing contaminated water through a medium, typically granular activated carbon (GAC), to which the PFAS molecules adhere. The effectiveness of GAC is strongly related to the chain length of the PFAS compound.

Long-chain PFCAs like sodium perfluorodecanoate are more effectively removed by GAC than their short-chain counterparts due to stronger hydrophobic interactions between the fluorinated tail and the carbon surface. While detailed isotherm models for PFDA are not as common as for PFOA and PFOS, its adsorption behavior can be estimated. The Freundlich adsorption isotherm (q = K c^(1/n)) is often used to describe PFAS adsorption on GAC. A pilot-scale study provided an estimated Freundlich constant (K) for PFDA, which is a key parameter for designing GAC treatment systems. nih.gov

| Compound | Freundlich Constant (K) | 1/n |

|---|---|---|